CJ-13610

Overview

Description

- It belongs to the class of inhibitors known for their effects on 5-lipoxygenase (5-LO) activity.

Mechanism of Action

Target of Action

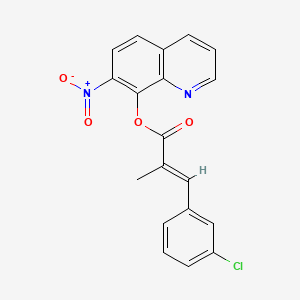

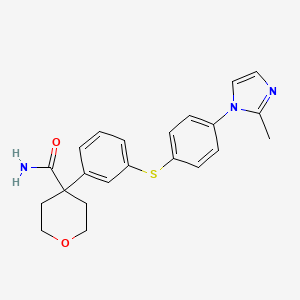

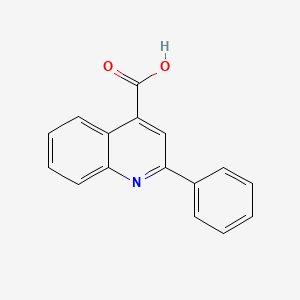

CJ-13610, also known as 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide, is a potent inhibitor of 5-lipoxygenase (5-LOX) . 5-LOX is a crucial enzyme in the synthesis of bioactive leukotrienes from arachidonic acid . These leukotrienes play a significant role in various inflammatory diseases .

Mode of Action

This compound competes with the enzyme at the site of action and is a non-redox and a non-iron-chelating inhibitor of 5-LOX . This compound inhibits the enzyme in cells and blood at concentrations between 0.210–0.570 µM .

Biochemical Pathways

This compound inhibits the biosynthesis of leukotriene B4 and regulates the IL-6 mRNA expression in macrophages . Leukotrienes are potent lipid mediators generated by 5-LOX activity on arachidonic acid . They increase vascular permeability, chemotaxis of polymorphonuclear leukocytes, release of mediators such as IL-1 and TNF, and increase Ca+ mobilization .

Pharmacokinetics

The metabolism of this compound was investigated in liver microsomes from human and preclinical species to evaluate the in vitro-in vivo correlation for metabolic clearance . The metabolism in human liver microsomes is primarily mediated by CYP3A4 and 3A5 . Clearance scaled from human liver microsomes yielded a better prediction when coupled with a Vd ss term that was scaled from dog .

Result of Action

This compound has demonstrated efficacy in preclinical models of pain . It has shown antihyperalgesic activity in inflammatory pain models including the acute carrageenan model and the chronic inflammatory model using complete Freund’s adjuvant . Furthermore, this compound has shown efficacy against osteoarthritis-like pain using the rat medial meniscal transection model . It also reduces fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

Action Environment

The therapeutic efficacy of 5-LOX inhibitors like this compound can be highly variable . This variability can be influenced by various environmental factors such as the presence of other medications, the individual’s genetic makeup, and the specific pathological condition being treated.

Biochemical Analysis

Biochemical Properties

CJ-13610 interacts with the enzyme 5-lipoxygenase, inhibiting its activity . This interaction is believed to occur through a competitive mode of action, as the efficacy of this compound can be impaired by the supplementation of exogenous arachidonic acid . The inhibition of 5-LO by this compound leads to a decrease in the biosynthesis of leukotriene B4, a potent inflammatory mediator .

Cellular Effects

In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to regulate IL-6 mRNA expression in macrophages . In addition, this compound has been shown to reduce fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 5-LO, leading to the inhibition of this enzyme . This results in a decrease in the production of leukotrienes, thereby reducing inflammation. Furthermore, this compound has been shown to interfere with prostaglandin E2 (PGE2) release in cytokine-stimulated cells, suggesting that it may also inhibit prostaglandin export .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been demonstrated to have sustained effects in certain models. For example, in a chronic inflammatory model using complete Freund’s adjuvant, this compound demonstrated antihyperalgesic activity .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse pain modalities at oral doses of 0.6, 2, and 6 mg/kg/day . These effects were observed in a rat model of osteoarthritis-like pain, where this compound reversed both tactile allodynia and weight-bearing differential .

Metabolic Pathways

The metabolism of this compound has been studied in liver microsomes from human and preclinical species . The metabolite profile of this compound was found to be comparable across the species tested, with multiple oxidative metabolites observed, including sulfoxidation . The metabolism in human liver microsomes was primarily mediated by CYP3A4 and 3A5 .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it has been suggested that this compound may interfere with the export of prostaglandins, leading to the accumulation of intracellular PGE2 .

Subcellular Localization

Given its role as an inhibitor of 5-LO, it is likely that it localizes to the same subcellular compartments as this enzyme, which include the cytosol and the nuclear membrane .

Preparation Methods

Synthetic Routes: Specific synthetic routes for CJ-13610 are not widely documented. it can be synthesized using established organic chemistry techniques.

Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can produce it for scientific investigations.

Chemical Reactions Analysis

Reactivity: CJ-13610 undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and starting materials.

Scientific Research Applications

Chemistry: CJ-13610 is used in studies related to 5-LO inhibition and leukotriene biosynthesis .

Biology: It may impact cell signaling pathways and gene expression.

Medicine: Research explores its potential therapeutic applications, including anti-inflammatory effects.

Industry: Limited information exists on industrial applications.

Comparison with Similar Compounds

Uniqueness: CJ-13610’s potency as a 5-LO inhibitor sets it apart.

Similar Compounds: While detailed comparisons are scarce, other 5-LO inhibitors exist, such as JNJ-47965567 and JW55 .

Properties

IUPAC Name |

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTONMHDLLMOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047273 | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-17-8 | |

| Record name | CJ 13610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CJ-13610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B1669047.png)